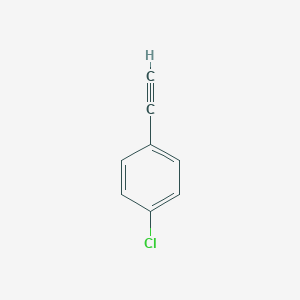

1-Chloro-4-ethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZJRTMTKGYJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26797-71-7 | |

| Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90236275 | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-73-4 | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-4-ethynylbenzene. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed, generalized experimental protocols for the determination of key physical properties are also included to support laboratory research and development.

Core Physical and Chemical Properties

This compound, also known as 4-chlorophenylacetylene, is an organic compound with the chemical formula C₈H₅Cl.[1][2][3][4] It is a flammable solid that appears as a white to almost white powder or crystal.[5] This compound is a key building block in organic synthesis, particularly in cross-coupling reactions like the Sonogashira reaction.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Cl | [1][2][3][4] |

| Molecular Weight | 136.58 g/mol | [1][2][6] |

| Appearance | White to Almost white powder to crystal | [5][7] |

| Melting Point | 45-49 °C | [1][5][6][8] |

| Boiling Point | 79-82 °C at 23 mmHg; 178.5 °C at 760 mmHg | [1][3][9] |

| Density | 1.15 g/cm³ - 1.24 g/cm³ (at 50 °C) | [1][3] |

| Flash Point | 10 °C (closed cup) | [8] |

| Vapor Pressure | 1.33 mmHg at 25°C | [1][3] |

| Refractive Index | 1.564 | [1][3] |

| Solubility Profile | |

| Water | Insoluble |

| Organic Solvents | Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene. |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectral Data Type | Key Features |

| ¹H NMR | Spectra available from sources like Sigma-Aldrich.[2][10] |

| ¹³C NMR | Spectra available from sources like SpectraBase.[2][10] |

| Infrared (IR) | Spectra available, with characteristic peaks for the alkyne and chloro-aromatic functionalities.[11] |

| Mass Spectrometry (MS) | GC-MS data available from NIST and other databases.[2][12] |

Experimental Protocols

The following are generalized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum to identify the chemical environments of the hydrogen atoms in the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the resonance frequency of the ¹H nucleus, and the magnetic field is locked and shimmed to achieve homogeneity.

-

Data Acquisition: A standard single-pulse experiment is typically used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Solid): A small amount of solid this compound can be analyzed as a Nujol mull or a KBr pellet. For a Nujol mull, the sample is ground with a drop of Nujol (mineral oil) and then pressed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization: A small sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion (M+), providing the molecular weight. Other peaks represent fragment ions, which can give information about the molecule's structure.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of an organic compound like this compound.

References

- 1. How To [chem.rochester.edu]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chemconnections.org [chemconnections.org]

An In-depth Technical Guide to 1-Chloro-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-4-ethynylbenzene, a key reagent in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science applications.

Core Molecular Data

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a chloro group and an ethynyl (B1212043) group at the para positions. Its fundamental properties are crucial for stoichiometric calculations and analytical characterization.

Table 1: Chemical Formula and Molecular Weight

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅Cl | [1][2][3][4][5] |

| Molecular Weight | 136.578 g/mol | [1] |

| 136.58 g/mol | [2][3][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | (p-Chlorophenyl)acetylene, (4-Chlorophenyl)acetylene | [1][2] |

| CAS Number | 873-73-4 | [1][2][3][4] |

| InChI Key | LFZJRTMTKGYJRS-UHFFFAOYSA-N | [1][2] |

| SMILES | C#CC1=CC=C(C=C1)Cl | [2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Solid, White to Almost white powder/crystal | |

| Melting Point | 45-47 °C | [5] |

| Boiling Point | 79-82 °C (at 23 mmHg) | [5] |

| Solubility | Insoluble in water. Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene. | [5] |

Experimental Protocols: Application in Sonogashira Coupling

This compound is a valuable substrate in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[6]

General Methodology for Sonogashira Coupling:

The reaction involves a palladium catalyst, a copper(I) cocatalyst, and an amine base to couple the terminal alkyne of this compound with an aryl or vinyl halide.[6][7][8]

Key Reagents & Conditions:

-

Substrates: this compound and an aryl/vinyl halide (e.g., iodobenzene, bromobenzene).

-

Palladium Catalyst: A palladium(0) source is essential. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[8][9]

-

Copper(I) Cocatalyst: Typically copper(I) iodide (CuI) is used to facilitate the reaction.[7]

-

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), is required to deprotonate the alkyne.[8]

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used.

-

Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and substrates.

Illustrative Experimental Workflow:

References

- 1. Benzene, 1-chloro-4-ethynyl- [webbook.nist.gov]

- 2. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Synthonix, Inc > Alkynes > 873-73-4 | this compound [synthonix.com]

- 5. chembk.com [chembk.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

solubility of 1-Chloro-4-ethynylbenzene in organic solvents

An In-depth Technical Guide on the Solubility of 1-Chloro-4-ethynylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in organic synthesis. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a relatively nonpolar molecule, characterized by a substituted aromatic ring. Its solubility is therefore expected to be higher in organic solvents with low to moderate polarity and limited in highly polar solvents like water.

Qualitative Solubility Data

Based on available safety data sheets and chemical supplier information, the solubility of this compound has been qualitatively described. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Ethanol | Soluble |

| Ethyl acetate | Soluble |

| Hexane | Soluble |

| Methanol | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

| Water | Insoluble |

This data is compiled from various chemical supplier databases.[1][2]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a solid organic compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Scintillation vials or test tubes with sealable caps

-

Constant temperature bath (e.g., water bath or heating block)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid this compound to a scintillation vial or test tube. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary and may need to be determined empirically (typically several hours to 24 hours).

-

-

Sample Collection and Filtration:

-

Allow the vial to sit undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Quickly attach a syringe filter to the syringe.

-

Dispense the solution through the filter into a pre-weighed collection vial. This step removes any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the mass of the collection vial containing the filtrate.

-

Evaporate the solvent from the collection vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.

-

Once the solvent has been completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for the experimental determination of the solubility of a solid organic compound.

Safety Considerations:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

References

Spectroscopic Profile of 1-Chloro-4-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-chloro-4-ethynylbenzene (C8H5Cl), a valuable building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.45-7.47 | m | 2H, Aromatic | |

| 7.32-7.36 | m | 2H, Aromatic | |

| 3.09 | s | 1H, Ethynyl |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 134.23 | Aromatic C-Cl |

| 132.80 | Aromatic CH |

| 128.68 | Aromatic CH |

| 121.75 | Aromatic C-C≡CH |

| 90.28 | ≡C-H |

| 88.21 | -C≡ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2100 | Medium, Sharp | C≡C stretch |

| ~1590, 1481 | Medium | C=C aromatic ring stretch |

| ~1091 | Strong | C-Cl stretch |

| ~831 | Strong | C-H out-of-plane bend (p-disubstituted) |

Sample Preparation: Neat

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular ion, ³⁵Cl) |

| 138 | Medium | [M+2]⁺ (Isotope peak, ³⁷Cl) |

| 101 | Medium | [M-Cl]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) within an NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity.[1]

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3] For ¹H NMR, the spectral window generally covers a range of -1 to 9 ppm.[4] For ¹³C NMR, a typical spectral window is -10 to 180 ppm.[4] The chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[5] The sample spectrum is then collected. The data is typically presented in terms of wavenumber (cm⁻¹) versus transmittance.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.[6] The molecular ion peak ([M]⁺) and the isotopic pattern for chlorine ([M+2]⁺) are key features in the spectrum of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and effective synthetic routes for the preparation of 1-chloro-4-ethynylbenzene, a valuable building block in medicinal chemistry and materials science. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound serves as a key intermediate in the synthesis of a wide range of organic molecules due to its versatile functional groups: a chloro substituent amenable to various cross-coupling reactions and a terminal alkyne ready for cycloadditions, polymerizations, and further coupling reactions. This guide details three primary synthetic pathways to access this compound: the Sonogashira coupling, a route commencing from 4-chloroacetophenone, and the Corey-Fuchs reaction.

Synthetic Routes

Route 1: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound synthesis, this typically involves the coupling of a 4-chlorophenyl halide with a protected or terminal acetylene (B1199291) source. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]

A common and effective strategy employs the coupling of 1-chloro-4-iodobenzene (B104392) with a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA), followed by in-situ or subsequent deprotection of the silyl (B83357) group.[1]

Experimental Protocol: Sonogashira Coupling of 1-Chloro-4-iodobenzene with Trimethylsilylacetylene

To a solution of 1-chloro-4-iodobenzene (1.0 eq) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and an amine base, is added bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq). The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Trimethylsilylacetylene (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until completion, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the precipitated amine salt, and the solvent is removed under reduced pressure. The residue is then dissolved in a solvent like methanol (B129727) or THF, and a base such as potassium carbonate or potassium fluoride (B91410) is added to effect the deprotection of the trimethylsilyl (B98337) group. After stirring at room temperature, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated to afford the crude product, which can be purified by column chromatography on silica (B1680970) gel to yield this compound.

| Parameter | Condition 1 | Condition 2 |

| Aryl Halide | 1-Chloro-4-iodobenzene | 1-Bromo-4-chlorobenzene |

| Alkyne Source | Trimethylsilylacetylene | Acetylene (gas) |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI | CuI |

| Base | Triethylamine | n-Butylamine |

| Solvent | THF | Toluene |

| Temperature | Room Temperature | 70 °C |

| Typical Yield | 85-95% | 70-85% |

Table 1: Comparison of Sonogashira Coupling Conditions.

Route 2: Synthesis from 4-Chloroacetophenone

An alternative route to this compound begins with the readily available 4-chloroacetophenone. This method involves the conversion of the ketone to a vinylidene chloride intermediate, followed by an elimination reaction to form the alkyne.

Experimental Protocol: Synthesis from 4-Chloroacetophenone

In a reaction flask, 4-chloroacetophenone (1.0 eq) is reacted with phosphorus pentachloride (1.1-1.2 eq) at an elevated temperature (e.g., 70-80 °C). The reaction proceeds with the evolution of hydrogen chloride gas. After the reaction is complete, the phosphorus oxychloride is removed by distillation under reduced pressure. The resulting crude 1-chloro-4-(1,1-dichloroethyl)benzene (B15472697) is then subjected to a double dehydrochlorination reaction. This is typically achieved by treating the intermediate with a strong base, such as sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in a suitable solvent like THF, at low temperatures. The reaction mixture is stirred for several hours and then quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or distillation under reduced pressure yields this compound.[2]

| Parameter | Condition |

| Starting Material | 4-Chloroacetophenone |

| Reagent 1 | Phosphorus pentachloride |

| Intermediate | 1-Chloro-4-(1,1-dichloroethyl)benzene |

| Reagent 2 | Sodium amide in liquid ammonia or Potassium tert-butoxide |

| Typical Yield | 60-75% |

Table 2: Reaction Conditions for Synthesis from 4-Chloroacetophenone.

Route 3: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4] This two-step process involves the initial formation of a dibromo-olefin from 4-chlorobenzaldehyde (B46862), which is then converted to the desired alkyne.[3][4]

Experimental Protocol: Corey-Fuchs Reaction of 4-Chlorobenzaldehyde

Step 1: To a solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 eq). The mixture is stirred for a short period, and then a solution of 4-chlorobenzaldehyde (1.0 eq) in dichloromethane is added. The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed, as monitored by TLC. The reaction mixture is then concentrated, and the crude product, 1-chloro-4-(2,2-dibromovinyl)benzene, is isolated and purified, typically by column chromatography.

Step 2: The purified 1-chloro-4-(2,2-dibromovinyl)benzene (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. To this solution is slowly added n-butyllithium (2.1 eq). The reaction mixture is stirred at this temperature for a period of time and then allowed to warm to room temperature. The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting this compound can be further purified by column chromatography or distillation.

| Parameter | Condition |

| Starting Material | 4-Chlorobenzaldehyde |

| Reagents (Step 1) | Triphenylphosphine, Carbon tetrabromide |

| Intermediate | 1-Chloro-4-(2,2-dibromovinyl)benzene |

| Reagent (Step 2) | n-Butyllithium |

| Typical Overall Yield | 70-85% |

Table 3: Reaction Conditions for the Corey-Fuchs Reaction.

Signaling Pathways and Experimental Workflows

Figure 1: Comparative overview of the three main synthetic routes to this compound.

Figure 2: Detailed experimental workflow for the Sonogashira coupling route.

Conclusion

This guide has outlined three robust and versatile synthetic routes to this compound. The Sonogashira coupling offers a high-yielding and reliable method, particularly when starting from the corresponding iodo-substituted precursor. The route from 4-chloroacetophenone provides a cost-effective alternative, though it may involve harsher reaction conditions. The Corey-Fuchs reaction is an excellent choice for the conversion of 4-chlorobenzaldehyde to the desired alkyne with good overall yields. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.

References

The Strategic Application of 1-Chloro-4-ethynylbenzene in the Synthesis of Targeted Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-ethynylbenzene has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted anticancer therapies. Its unique structural features—a terminal alkyne for versatile coupling reactions and a chloro-substituted phenyl ring for modulating biological activity—make it an invaluable synthon for creating potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on pyrimidine-based kinase inhibitors. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic and signaling pathways are presented to facilitate further research and drug discovery efforts in this domain.

Introduction: The Versatility of a Core Synthon

This compound, also known as 4-chlorophenylacetylene, is a commercially available solid with the molecular formula C₈H₅Cl and a molecular weight of 136.58 g/mol .[1][2][3] Its key reactive features are the terminal alkyne group, which readily participates in carbon-carbon bond-forming reactions, and the chlorine atom on the phenyl ring, which can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

The primary utility of this compound in medicinal chemistry lies in its application in the Sonogashira cross-coupling reaction.[4] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient route to a wide array of complex molecular architectures.[4] This versatility has been exploited in the synthesis of numerous biologically active compounds, particularly in the realm of oncology.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 873-73-4 | [1][2] |

| Molecular Formula | C₈H₅Cl | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 45-47 °C | [1] |

| Solubility | Soluble in organic solvents such as THF, DMF, and acetone. | [1] |

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern cancer therapy. The 4-chlorophenyl moiety, often introduced via this compound, is a common feature in many potent kinase inhibitors.

Pyrimidine-Based Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors.[1][2][5][6][7] The combination of a pyrimidine core with a 4-chlorophenyl group, linked via an ethynyl (B1212043) bridge, has proven to be a successful strategy for developing potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[1][6]

For instance, derivatives of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine, structurally similar to the EGFR inhibitor erlotinib (B232), have been synthesized and shown to possess significant anticancer activity.[7] The synthesis of such molecules often involves a key Sonogashira coupling step between a halogenated quinazoline (B50416) or pyrimidine core and an appropriately substituted phenylacetylene, such as this compound.

Structure-Activity Relationship (SAR) Insights

The presence of the 4-chlorophenyl group can significantly impact the biological activity of kinase inhibitors. In a series of pyrimidine-based Aurora kinase inhibitors, the introduction of a (4-chloro-2-fluorophenyl) group led to a compound with potent activity in reducing the levels of cMYC and MYCN oncoproteins in cancer cells.[1] This highlights the importance of the substitution pattern on the phenyl ring for achieving desired pharmacological effects.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound in the synthesis of medicinally relevant compounds.

General Procedure for Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone for the application of this compound. A general protocol is provided below, which can be adapted for specific substrates.

Diagram 1: General Workflow for Sonogashira Coupling

Caption: General workflow for a Sonogashira cross-coupling reaction.

Protocol:

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).

-

To this mixture, add a solution of this compound (1.2 eq) in the same solvent.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

The following protocol describes the synthesis of a key intermediate for a pyrimidine-based Aurora kinase inhibitor, adapted from a published procedure.[1]

Diagram 2: Synthetic Pathway to a Pyrimidine Intermediate

Caption: Synthetic route to a key pyrimidine intermediate.

Protocol:

-

Synthesis of 4-chloro-6-hydrazinopyrimidine: To a solution of 4,6-dichloropyrimidine in ethanol (B145695), add hydrazine hydrate dropwise at room temperature. Stir the reaction mixture for the specified time, and then concentrate under reduced pressure. The resulting solid can be used in the next step without further purification.[8]

-

Synthesis of the pyrimidine-hydrazone intermediate: Dissolve 4-chloro-6-hydrazinopyrimidine and 6-methoxy-1-tetralone in ethanol and reflux the mixture. Monitor the reaction by TLC. After completion, cool the reaction mixture to obtain the crude product, which can be purified by recrystallization.[8]

Biological Activity and Data Presentation

The ultimate goal of synthesizing these molecules is to evaluate their biological activity. The following table summarizes the anticancer activity of a series of erlotinib derivatives, which contain a related 3-ethynylphenyl moiety, highlighting the potency that can be achieved with this class of compounds.

Table 2: In Vitro Anticancer Activity of Erlotinib Derivatives Against HeLa Cells

| Compound | IC₅₀ (µM) | Reference |

| Erlotinib | >10 | [9] |

| 4d | 7.02 | [9] |

| 4i | 4.36 | [9] |

| 4k | 4.16 | [9] |

| 4l | 4.51 | [9] |

| 4m | 3.79 | [9] |

| 4n | 8.21 | [9] |

Biological Assay Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

Diagram 3: Workflow of an MTT Assay

Caption: A simplified workflow for a typical MTT cell viability assay.

Protocol:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds (synthesized using this compound) in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

The synthesized kinase inhibitors often target critical signaling pathways involved in cancer cell proliferation and survival. For example, EGFR inhibitors block the downstream signaling cascades that are activated upon ligand binding to the receptor.

Diagram 4: Simplified EGFR Signaling Pathway

Caption: Simplified overview of the EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of targeted anticancer agents. Its utility in the Sonogashira coupling reaction provides a straightforward entry into a diverse range of complex molecules, most notably pyrimidine-based kinase inhibitors. The 4-chlorophenyl moiety plays a crucial role in modulating the biological activity of these compounds, leading to the development of potent inhibitors of key cancer-related signaling pathways. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of the next generation of targeted cancer therapies.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling using 1-Chloro-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] The reaction can often be carried out under mild conditions, such as at room temperature and in aqueous media, making it a valuable tool in complex molecule synthesis.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling reaction specifically utilizing 1-chloro-4-ethynylbenzene as the terminal alkyne component. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful coupling can be achieved with appropriate catalyst systems and reaction conditions.[2]

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Copper-Catalyzed Sonogashira Coupling Mechanism

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[3]

-

Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[4]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper(I) halide.[4]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (an arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Copper-Free Sonogashira Coupling Mechanism

In the absence of a copper co-catalyst, the reaction can still proceed, albeit sometimes requiring more forcing conditions. The proposed mechanism for the copper-free Sonogashira reaction involves the direct reaction of the alkyne with the palladium complex.[4]

Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with aryl halides. Specific reaction conditions may need to be optimized for individual substrates.

General Experimental Workflow

Caption: General workflow for a Sonogashira coupling experiment.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a representative example for the coupling of this compound with an aryl iodide, which is the most reactive class of aryl halides in this reaction.

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

CuI (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., THF, DMF, or toluene) (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, this compound, and the solvent.

-

Add the base (TEA or DIPEA) to the mixture.

-

Degas the solution by bubbling the inert gas through it for 10-15 minutes.

-

Add the palladium catalyst (PdCl₂(PPh₃)₂) and the copper(I) iodide (CuI) to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diarylacetylene.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted for the less reactive aryl bromides and avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.[4] This often requires a more specialized ligand and a stronger base.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF)) (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl bromide, this compound, palladium acetate, XPhos ligand, and cesium carbonate to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the pure product.

Data Presentation

The following tables summarize representative conditions and yields for the Sonogashira coupling of this compound with various aryl halides. Please note that these are illustrative examples and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Copper-Catalyzed Sonogashira Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 60 | 12 | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | RT | 8 | 90-98 |

| 3 | 4-Bromobenzaldehyde | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | Toluene | 80 | 24 | 70-80 |

| 4 | 3-Bromoquinoline | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | Dioxane | 90 | 18 | 75-85 |

Table 2: Copper-Free Sonogashira Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 75-85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | [Pd(allyl)Cl]₂ (1) | SPhos (2) | Cs₂CO₃ (2) | t-BuOH | 100 | 16 | 80-90 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 120 | 36 | 50-60 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | DMF | 120 | 24 | 65-75 |

Concluding Remarks

The Sonogashira coupling of this compound provides a versatile method for the synthesis of a wide range of unsymmetrically substituted diarylacetylenes. The choice between a copper-catalyzed or copper-free protocol often depends on the reactivity of the aryl halide coupling partner and the potential for side reactions. For more reactive aryl iodides, standard copper-catalyzed conditions are often sufficient. For less reactive aryl bromides and chlorides, copper-free conditions employing specialized phosphine (B1218219) ligands and stronger bases at elevated temperatures are typically required to achieve good to excellent yields. Careful optimization of the reaction parameters, including the catalyst system, base, solvent, and temperature, is crucial for the successful implementation of this powerful synthetic transformation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency. 1-Chloro-4-ethynylbenzene, a readily available and versatile building block, serves as a valuable substrate in a variety of these transformations. Its terminal alkyne and aryl chloride functionalities allow for selective participation in several key cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings. These reactions are instrumental in the synthesis of complex organic molecules, with wide-ranging applications in medicinal chemistry, materials science, and drug development.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound, designed to serve as a comprehensive resource for researchers and professionals in the field.

Sonogashira Coupling: Direct Alkynylation of Aryl Halides

The Sonogashira coupling provides a direct and powerful method for the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. In this context, this compound acts as the terminal alkyne component, reacting with various aryl halides to produce substituted diarylacetylenes.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira cross-coupling reaction is as follows: To a solution of an aryl halide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., a mixture of THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are added. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the aryl halide, until the starting materials are consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[1]

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 6 | 95 |

| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | CuI (10) | NEt₃ | THF | 65 | 12 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Toluene (B28343) | 100 | 16 | 75 |

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

For the Suzuki-Miyaura coupling, this compound is first converted to its corresponding boronic acid or boronic acid pinacol (B44631) ester. This organoboron intermediate then couples with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl structure.

Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Ethynylphenylboronic Acid Pinacol Ester

A solution of this compound in THF is treated with a Grignard reagent, such as isopropylmagnesium chloride, to form the corresponding aryl Grignard reagent. This is then reacted with triisopropyl borate, followed by treatment with pinacol to afford 4-ethynylphenylboronic acid pinacol ester.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a mixture of 4-ethynylphenylboronic acid pinacol ester (1.0 mmol), an aryl halide (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added. The reaction is heated under an inert atmosphere until completion. The product is then extracted, and purified by chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |

| 3 | 2-Chloroquinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 78 |

| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 10 | 94 |

Stille Coupling: Coupling with Organostannanes

In the Stille coupling, an organostannane derivative of this compound is coupled with an aryl or vinyl halide. The required (4-chlorophenyl)ethynyltributylstannane can be prepared from this compound.

General Catalytic Cycle for Cross-Coupling:

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocol: Synthesis of (4-Chlorophenyl)ethynyltributylstannane

This compound is deprotonated with a strong base like n-butyllithium at low temperature, followed by quenching with tributyltin chloride to yield (4-chlorophenyl)ethynyltributylstannane.

Experimental Protocol: General Procedure for Stille Coupling

A mixture of (4-chlorophenyl)ethynyltributylstannane (1.0 mmol), an aryl halide (1.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent such as toluene or DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the product is isolated and purified. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[2]

Quantitative Data for Stille Coupling

| Entry | Aryl Halide | Pd Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (5) | Et₂NH | Toluene | 100 | 6 | 85 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | - | DMF | 110 | 12 | 79 |

| 3 | Vinyl Bromide | Pd(PPh₃)₄ (5) | CuI (10) | NMP | 80 | 8 | 88 |

| 4 | 2-Iodothiophene | PdCl₂(dppf) (3) | - | Dioxane | 90 | 16 | 82 |

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While typically used for C-C bond formation between an aryl halide and an alkene, variations exist where alkynes can participate. In a Heck-type reaction, this compound can potentially couple with aryl halides, although this is less common than its use in Sonogashira coupling. A more common application involves the reaction of the aryl chloride moiety of this compound with an alkene.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), an alkene (e.g., styrene (B11656) or an acrylate, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., NEt₃ or K₂CO₃, 2.0 mmol) in a polar aprotic solvent like DMF or NMP is heated. The reaction is monitored until completion, after which the product is isolated and purified.

Quantitative Data for Heck Reaction

| Entry | Alkene | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ | DMF | 120 | 24 | 75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 18 | 82 |

| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 110 | 36 | 65 |

| 4 | Methyl methacrylate | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 20 | 88 |

Conclusion

This compound is a highly valuable and versatile starting material for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize this compound in the synthesis of diverse and complex molecular architectures. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity, and should be optimized for each specific substrate combination. These powerful synthetic methodologies continue to drive innovation in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 1-Chloro-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This unique electronic structure imparts remarkable optoelectronic properties, making them highly valuable in a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and biomedical imaging. 1-Chloro-4-ethynylbenzene is a versatile monomer for the synthesis of poly(p-phenyleneethynylene)s (PPEs), a significant class of conjugated polymers. The presence of the chloro and ethynyl (B1212043) functional groups allows for polymerization via various cross-coupling reactions, most notably the Sonogashira coupling.

This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this compound.

Application Notes

The homopolymerization of this compound via a Sonogashira cross-coupling reaction yields poly(4-chlorophenyleneethynylene). The chloro-substituent on the phenyl ring can influence the polymer's solubility and electronic properties. Furthermore, the chlorine atom can serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.

Key Considerations for Synthesis:

-

Catalyst System: The choice of palladium catalyst, copper co-catalyst, and ligand is crucial for a successful Sonogashira polymerization. Common catalysts include bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] and copper(I) iodide (CuI). The use of a suitable ligand can enhance catalyst stability and reaction efficiency.

-

Solvent and Base: The reaction is typically carried out in an anhydrous, deoxygenated solvent such as a mixture of tetrahydrofuran (B95107) (THF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine). The amine acts as both a solvent and a base to neutralize the hydrogen halide byproduct.

-

Reaction Conditions: Sonogashira reactions are sensitive to oxygen, which can lead to undesirable side reactions like the homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Reaction temperature and time also play a significant role in determining the molecular weight and yield of the polymer.

Data Presentation

| Polymer Name | Monomer | Polymerization Method | Mn ( kg/mol ) | PDI | Yield (%) | Reference |

| Poly(4-triisopropylsilylethynyl-phenylacetylene) | 4-triisopropylsilylethynyl-phenylacetylene | Metathesis Polymerization | 274 | 1.90 | 95 | [1] |

| Poly(4-phenylethynyl-phenylacetylene) | 4-phenylethynyl-phenylacetylene | Metathesis Polymerization | 141 | 1.25 | 82 | [1] |

Mn = Number-average molecular weight, PDI = Polydispersity Index

Experimental Protocols

Protocol 1: Synthesis of Poly(4-chlorophenyleneethynylene) via Sonogashira Polymerization

This protocol describes a general procedure for the homopolymerization of this compound.

Materials:

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (NEt₃)

-

Argon or Nitrogen gas

-

Schlenk flask and line

Procedure:

-

Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.

-

Reagent Addition: To the flask, add this compound (e.g., 1 mmol, 136.58 mg), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 14 mg), copper(I) iodide (e.g., 0.04 mmol, 7.6 mg), and triphenylphosphine (e.g., 0.08 mmol, 21 mg).

-

Solvent Addition: Add a degassed mixture of anhydrous THF (20 mL) and anhydrous triethylamine (10 mL) to the flask via a cannula or syringe.

-

Reaction: The reaction mixture is stirred at a specified temperature (e.g., 65 °C) under an inert atmosphere for a set time (e.g., 24-48 hours). The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).

-

Purification: The precipitated polymer is collected by filtration, washed with methanol to remove residual catalyst and unreacted monomer, and then dried under vacuum. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF or chloroform) and reprecipitating it into methanol.

-

Characterization: The resulting polymer is characterized by standard techniques:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[4][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer.[5][6]

-

UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.

-

Mandatory Visualization

References

Application Notes and Protocols: 1-Chloro-4-ethynylbenzene as a Precursor for Organic Electronic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-4-ethynylbenzene as a versatile precursor for the synthesis of conjugated polymers for organic electronic applications. The following sections detail the synthesis of poly(p-phenyleneethynylene) (PPE) derivatives through Sonogashira coupling, their characterization, and their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction

This compound is a key building block in the synthesis of a class of conjugated polymers known as poly(p-phenyleneethynylene)s (PPEs). The presence of both a chloro and a terminal ethynyl (B1212043) group allows for versatile polymerization strategies, most notably the palladium-catalyzed Sonogashira cross-coupling reaction. The resulting PPEs possess a rigid rod-like structure with extended π-conjugation, making them promising materials for use as active layers in various organic electronic devices. The chloro-substituent can also influence the electronic properties of the final polymer, such as its HOMO and LUMO energy levels.

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound can be employed as the semiconducting layer in OFETs. The charge transport characteristics of these materials are critical for device performance.

Organic Photovoltaics (OPVs)

In OPVs, these polymers can function as either the electron donor or electron acceptor material in the photoactive blend, depending on their energy levels and morphology when blended with other organic semiconductors.

Data Presentation

Due to the limited availability of specific performance data for polymers derived solely from this compound in the public domain, the following tables present representative data for analogous poly(aryleneethynylene) systems to illustrate typical performance metrics.

Table 1: Representative Performance of OFETs based on Poly(aryleneethynylene) Derivatives

| Polymer System | Hole Mobility (cm²/Vs) | On/Off Ratio |

| PBDTT-S-TT | 4.08 x 10⁻³ | > 10⁵ |

| TIPS-pentacene | 0.35 ± 0.23 | > 10⁶ |

| C8-BTBT | 5.78 | ~10⁶ |

Table 2: Representative Performance of OPVs based on Chloro-substituted Polymer Donors

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) |

| PM7 | Y6 | 17.0 | 0.85 | 25.4 |

| PCDTFBT | PC₇₁BM | 4.29 | 0.95 | - |

| PBDTT-S-TT | PC₇₁BM | 8.42 | 0.84 | - |

Table 3: Representative Electronic Properties of Chloro-substituted Conjugated Polymers

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |

| PCDTFBT | -5.54 | - | - |

| PCDT2FBT | -5.67 | - | - |

| PQ1 | -5.61 | -3.65 | 1.96 |

| PQ4 | -5.59 | -3.86 | 1.73 |

Experimental Protocols

The following are generalized protocols for the synthesis of a poly(p-phenyleneethynylene) derivative via Sonogashira polymerization and the subsequent fabrication of an OFET device. These should be regarded as starting points and may require optimization for specific applications.

Protocol 1: Synthesis of a Poly(p-phenyleneethynylene) Derivative via Sonogashira Polymerization

This protocol describes the copolymerization of this compound with a diiodo-comonomer, such as 1,4-diiodo-2,5-bis(octyloxy)benzene (B132109), to yield a soluble PPE derivative.

Materials:

-

This compound

-

1,4-diiodo-2,5-bis(octyloxy)benzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Toluene (B28343) (anhydrous)

-

Triethylamine (B128534) (TEA, freshly distilled)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 mmol), 1,4-diiodo-2,5-bis(octyloxy)benzene (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous toluene (20 mL) and freshly distilled triethylamine (10 mL) to the flask via syringe.

-

Stir the reaction mixture at 65°C for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.

-

Filter the polymer and wash it with methanol to remove residual catalysts and oligomers.

-

Redissolve the polymer in a minimal amount of toluene and reprecipitate it in methanol. Repeat this process two more times.

-

Dry the final polymer product under vacuum at 40°C overnight.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

Materials:

-

Synthesized PPE derivative

-

Highly doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)

-

Chlorobenzene (B131634) (anhydrous)

-

Octadecyltrichlorosilane (OTS)

-

Gold (Au) for source/drain electrodes

-

Shadow mask

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the ordering of the polymer film.

-

Semiconductor Deposition: Dissolve the synthesized PPE derivative in chlorobenzene (e.g., 5 mg/mL). Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

-

Annealing: Anneal the polymer film at a temperature above its glass transition temperature (if applicable) but below its decomposition temperature (e.g., 120°C) for 30 minutes in an inert atmosphere to improve crystallinity and film morphology.

-

Electrode Deposition: Evaporate gold (Au) source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask. The channel length and width are defined by the mask.

-

Device Characterization: Characterize the electrical properties of the OFET device using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions.

Mandatory Visualizations

Caption: Workflow for the synthesis of a PPE derivative.

Caption: Fabrication process for a bottom-gate, top-contact OFET.

Caption: The Sonogashira cross-coupling catalytic cycles.

Application Notes and Protocols for Surface Functionalization with 1-Chloro-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of various surfaces using 1-Chloro-4-ethynylbenzene. This molecule offers a versatile platform for modifying surface properties, enabling applications in drug discovery, biosensor development, and materials science. The terminal alkyne group allows for covalent attachment to surfaces through robust reactions like the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The presence of a chlorine atom provides a potential site for further chemical modification and can influence the electronic properties of the surface.

Overview of Surface Functionalization Strategies

Two primary strategies for immobilizing this compound onto surfaces are detailed:

-

Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction forms a stable carbon-carbon bond between the terminal alkyne of this compound and a surface functionalized with an aryl or vinyl halide (typically iodide or bromide).[1][2][3] This method is particularly useful for creating conjugated systems on surfaces.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and specific "click" reaction that forms a stable triazole linkage between the terminal alkyne of this compound and a surface functionalized with azide (B81097) groups.[4][5][6][7][] This approach is favored for its mild reaction conditions and high yields, making it suitable for sensitive substrates and biological applications.[4][9]

Data Presentation: Characterization of Functionalized Surfaces

Successful surface functionalization can be verified and quantified using various analytical techniques. The following tables summarize expected quantitative data for surfaces modified with this compound. These values are representative and may vary depending on the substrate, surface density, and reaction conditions.

Table 1: Expected X-ray Photoelectron Spectroscopy (XPS) Data

| Element | Peak | Binding Energy (eV) | Expected Atomic Concentration (%) |

| Carbon | C 1s | ~284.8 (adventitious carbon), ~285.5 (C-C/C-H in benzene (B151609) ring), ~286.5 (C-Cl) | 60 - 80 |

| Chlorine | Cl 2p | ~200.2 (Cl 2p3/2), ~201.5 (Cl 2p1/2) | 5 - 15 |

| Substrate-specific peaks | (e.g., Si 2p, Au 4f) | (Varies with substrate) | 10 - 30 |

Note: The atomic concentration is highly dependent on the surface coverage and the underlying substrate. Quantitative analysis can be performed by comparing the integrated peak areas corrected by relative sensitivity factors.[10][11][12]

Table 2: Expected Water Contact Angle Measurements

| Surface State | Expected Water Contact Angle (θ) | Interpretation |

| Unmodified Hydrophilic Substrate (e.g., clean silicon wafer) | < 30° | High surface energy, hydrophilic |

| Substrate after functionalization with this compound | 70° - 90° | Increased hydrophobicity due to the aromatic ring |

| Further modification of the chloro-group with a hydrophilic moiety | < 60° | Restoration of hydrophilic character |